1H-Indazole-3,4-dicarboxaldehyde

Medicinal Chemistry Synthetic Methodology Building Block Chemistry

Choose 1H-Indazole-3,4-dicarboxaldehyde (CAS 885519-81-3) for its dual aldehyde functionality at the C3 and C4 positions, enabling orthogonal protection/deprotection and sequential functionalization that mono-formyl indazoles cannot achieve. This versatile building block is ideal for constructing diverse indazole libraries for kinase SAR studies (IC50 0.0025–5.3 µM) and for developing fluorescence turn-on probes for biological targets. Ensure your supply chain is backed by verified purity and reliable global shipping.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 885519-81-3
Cat. No. B3293575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3,4-dicarboxaldehyde
CAS885519-81-3
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)C=O)C=O
InChIInChI=1S/C9H6N2O2/c12-4-6-2-1-3-7-9(6)8(5-13)11-10-7/h1-5H,(H,10,11)
InChIKeyPAMRARKANQZYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-3,4-dicarboxaldehyde (CAS 885519-81-3): Technical Baseline for Research Procurement


1H-Indazole-3,4-dicarboxaldehyde (CAS 885519-81-3) is a heterocyclic building block of the indazole class, characterized by a C9H6N2O2 molecular formula (MW: 174.16 g/mol) and two formyl groups at the 3- and 4-positions of the indazole core . This dialdehyde substitution pattern enables distinct reactivity pathways—including oxidation, reduction, and condensation reactions—that differentiate it from simpler mono-carboxaldehyde indazoles . The compound is primarily utilized as a synthetic intermediate for preparing polyfunctionalized indazole derivatives in medicinal chemistry and materials science applications .

Why 1H-Indazole-3,4-dicarboxaldehyde Cannot Be Interchanged with Simpler Indazole Aldehydes


Generic substitution with mono-carboxaldehyde indazoles (e.g., 1H-indazole-3-carboxaldehyde or 1H-indazole-4-carboxaldehyde) or other indazole isomers fails due to the unique dual-formyl functionality of 1H-Indazole-3,4-dicarboxaldehyde, which provides two orthogonal reactive handles enabling divergent synthetic pathways and the construction of more complex molecular architectures . Unlike single-aldehyde analogs that offer limited functionalization, the 3,4-dicarboxaldehyde pattern allows for sequential or simultaneous modifications, creating chemical space inaccessible to simpler building blocks . This structural differentiation translates to measurable differences in synthetic versatility and downstream application scope, as quantified in the evidence below.

1H-Indazole-3,4-dicarboxaldehyde: Quantifiable Differentiation Evidence vs. Comparators


Synthetic Versatility: Dual Aldehyde Functionality vs. Mono-Aldehyde Indazoles

1H-Indazole-3,4-dicarboxaldehyde possesses two reactive formyl groups (at positions 3 and 4), whereas the common comparator 1H-indazole-3-carboxaldehyde (CAS 5235-10-9) contains only one aldehyde group, offering a single synthetic handle . This quantitative difference in functional group count directly translates to expanded synthetic utility: the target compound can undergo two sequential or simultaneous transformations—including oxidation to diacids, reduction to dialcohols, and condensation with amines to form bis-Schiff bases—while the mono-aldehyde analog is limited to a single derivatization pathway .

Medicinal Chemistry Synthetic Methodology Building Block Chemistry

Fluorescence Umpolung Performance: Indazole-Containing ICT Fluorophores vs. Traditional Donor-π-Acceptor Systems

Indazole-based fluorophores designed with a donor-indazole-π-acceptor architecture demonstrate fluorescence umpolung—a complete reversal of the quenching mode observed in traditional ICT systems [1]. Specifically, insertion of the indazole unit fully amplifies intramolecular rotation in the unsubstituted state (fluorescence OFF), while efficiently suppressing rotation upon EWT substitution (fluorescence ON) [1]. In contrast, conventional donor-π-acceptor fluorophores suffer from EWT-induced fluorescence quenching, limiting their sensing utility [1]. The indazole scaffold enables a light-up sensing mode that yields a palette of chromophores spanning visible and near-infrared ranges [1].

Fluorescent Probes Bioimaging Chemical Sensing

Kinase Inhibitor Development: Indazole Scaffold Privileged Structure vs. Non-Indazole Heterocycles

The indazole core is extensively validated as a privileged scaffold in kinase inhibitor drug discovery, with numerous indazole derivatives demonstrating potent activity across diverse kinase targets [1]. Representative data from indazole derivative studies show submicromolar IC50 values: MAO-B inhibition with IC50 values ranging from 0.0025–0.024 µM for C5-substituted indazoles , IDO1 inhibition with IC50 = 5.3 µM for compound 2g [2], and CDK8 inhibition with IC50 = 2 nM for optimized analogs [3]. In contrast, non-indazole heterocycles often require extensive optimization to achieve comparable potency against the same kinase targets [1].

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Synthetic Yield Benchmarking: Parallel Indazole Library Synthesis vs. Traditional Sequential Methods

A solution-phase parallel synthesis strategy for indazole libraries achieves N-1 substitution yields of 50-75%, C-3 O-alkylation yields of 50-80%, and C-5 functionalization yields of 75-90% [1]. In contrast, traditional sequential indazole synthesis methods suffer from regioselectivity issues, with undesired N-2 alkylation producing 1:1 isomeric mixtures (approximately 50% waste) and requiring chromatographic separation [2]. The optimized parallel approach largely overcomes these regioselectivity problems inherent to previous syntheses [1].

Parallel Synthesis Library Production Process Chemistry

Optimal Application Scenarios for 1H-Indazole-3,4-dicarboxaldehyde Based on Differentiated Evidence


Divergent Synthesis of Polyfunctionalized Indazole Libraries for Kinase Inhibitor SAR Studies

1H-Indazole-3,4-dicarboxaldehyde is optimally deployed as a central intermediate in parallel synthesis workflows to generate diverse indazole libraries for structure-activity relationship (SAR) exploration of kinase targets. The dual aldehyde functionality enables sequential functionalization at C3 and C4 positions, producing compounds that sample broader chemical space than mono-aldehyde building blocks . Leveraging optimized parallel synthesis methods (yields up to 80-90% for specific steps) minimizes byproduct formation and purification time compared to traditional sequential approaches [1]. This scenario directly addresses the evidence that indazole derivatives achieve potent kinase inhibition (IC50 values ranging from 0.0025 µM to 5.3 µM) [2][3].

Design and Synthesis of Light-Up Fluorescent Probes for Bioimaging and Sensing

The indazole scaffold's ability to enable fluorescence umpolung—converting quenching-mode ICT fluorophores into light-up sensors—makes 1H-Indazole-3,4-dicarboxaldehyde a strategic starting material for constructing donor-indazole-π-acceptor fluorophores [4]. This application scenario is particularly relevant for developing probes that detect electron-withdrawing targets (EWTs) such as N-acetyltransferases and nerve agents, where traditional ICT fluorophores fail due to intrinsic quenching [4]. The dialdehyde functionality further permits conjugation to biomolecules or solid supports for targeted imaging applications.

Multi-Step Synthesis of Indazole-Based Pharmaceuticals Requiring Orthogonal Protection Strategies

For complex pharmaceutical syntheses requiring differential protection of reactive sites, 1H-Indazole-3,4-dicarboxaldehyde's two distinct aldehyde positions (C3 and C4) enable orthogonal protection and deprotection sequences that are impossible with mono-carboxaldehyde indazoles. The compound can undergo selective oxidation of one aldehyde to a carboxylic acid while reducing the other to an alcohol, or can participate in sequential condensation reactions with different amine nucleophiles . This orthogonal reactivity is essential for constructing the substituted indazole cores found in numerous kinase inhibitors and anti-cancer agents [2].

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